molecular formula C16H14O4 B2856979 2-Formyl-6-methoxyphenyl 4-methylbenzoate CAS No. 431977-13-8

2-Formyl-6-methoxyphenyl 4-methylbenzoate

Cat. No.: B2856979
CAS No.: 431977-13-8
M. Wt: 270.284
InChI Key: CZAVVCFDQYSYKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-methoxyphenyl 4-methylbenzoate typically involves the esterification of 2-formyl-6-methoxyphenol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-methoxyphenyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Formyl-6-methoxyphenyl 4-methylbenzoate has gained significant attention in scientific research due to its potential biological activity and various applications. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 2-Formyl-6-methoxyphenyl 4-methylbenzoate is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound’s aldehyde group may play a crucial role in its biological activity by forming covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-6-methoxyphenyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy and formyl groups provide sites for various chemical modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

(2-formyl-6-methoxyphenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11-6-8-12(9-7-11)16(18)20-15-13(10-17)4-3-5-14(15)19-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAVVCFDQYSYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC=C2OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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